molecular formula C23H28BrN3O9 B2554631 1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone dioxalate CAS No. 1051931-30-6

1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone dioxalate

Cat. No.: B2554631
CAS No.: 1051931-30-6
M. Wt: 570.393
InChI Key: SCTLPAKBNZYCAV-UHFFFAOYSA-N
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Description

1-(1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone dioxalate is a sophisticated small molecule designed for advanced chemical and pharmacological research. Its structure integrates a bromophenyl-substituted dimethylpyrrole core, a motif recognized for its utility in organic synthesis and material science , linked to a methylpiperazine moiety through an ethanone spacer. The presence of the dioxalate salt ensures enhanced solubility and stability for experimental applications. This molecular architecture suggests significant potential for use in medicinal chemistry as a key intermediate or scaffold in the development of novel bioactive compounds. Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly in modulating protein-ligand interactions or signal transduction pathways. The 4-methylpiperazine group is a common pharmacophore that often contributes to improved pharmacokinetic properties and target affinity in drug discovery efforts. This reagent is provided exclusively for laboratory research purposes.

Properties

IUPAC Name

1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O.2C2H2O4/c1-14-12-18(19(24)13-22-10-8-21(3)9-11-22)15(2)23(14)17-6-4-16(20)5-7-17;2*3-1(4)2(5)6/h4-7,12H,8-11,13H2,1-3H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTLPAKBNZYCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Pyrrole Ring : Contributes to the compound's electron-rich nature, influencing its reactivity and interactions with biological targets.
  • Bromophenyl Group : Known for its role in enhancing lipophilicity and potentially affecting binding affinity to biological targets.
  • Piperazine Moiety : Often associated with pharmacological activity, particularly in central nervous system (CNS) effects.

Molecular Formula

The molecular formula of the compound is C17H22BrN3O4C_{17}H_{22}BrN_3O_4.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, studies have shown that similar pyrrole-based compounds can inhibit BET (bromodomain and extraterminal domain) proteins, which are implicated in various cancers. The inhibition leads to cell cycle arrest and apoptosis in cancer cells by downregulating oncogenes like c-Myc .

The proposed mechanism involves:

  • Binding to BET Proteins : The compound may interfere with the interaction between BET proteins and acetylated histones, thereby modulating gene expression involved in tumor growth.
  • Induction of Apoptosis : By altering the expression of apoptosis-related proteins, the compound can trigger programmed cell death in malignant cells.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that similar compounds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for their potential therapeutic applications .

Data Table: Biological Activity Summary

Activity Observation Reference
AntitumorInhibition of cell growth in cancer models
Apoptosis InductionIncreased apoptosis markers in treated cells
BET Protein InhibitionSelective binding to BET bromodomains
PharmacokineticsFavorable ADME properties

Study 1: Antitumor Efficacy

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized various pyrrole derivatives and tested their antitumor efficacy against several cancer cell lines. The results indicated that compounds with similar structures to 1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone dioxalate exhibited potent inhibitory effects on tumor growth, particularly in hematologic malignancies .

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how these compounds induce apoptosis. It was found that treatment with the compound led to a significant decrease in the expression of anti-apoptotic proteins while increasing pro-apoptotic signals, suggesting a dual mechanism involving both cell cycle arrest and apoptosis induction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

a. 1-(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(pyrrolidin-1-yl)ethanone
  • Key Differences :
    • Aromatic substituent : Fluorophenyl (lighter, more electronegative) vs. bromophenyl (heavier, less electronegative).
    • Side chain : Pyrrolidine (5-membered ring) vs. methylpiperazine (6-membered ring with a methyl group).
    • Molecular weight : ~360.4 g/mol (free base) vs. ~532.3 g/mol (dioxalate salt).
  • The methylpiperazine-dioxalate combination improves solubility compared to the pyrrolidine-free base .
b. Pyrazole Derivatives (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone)
  • Core Structure : Pyrazole (5-membered, two adjacent nitrogen atoms) vs. pyrrole (5-membered, one nitrogen atom).
  • Substituents: Ethanone at position 1 vs. ethanone linked to methylpiperazine.
  • Biological Relevance : Pyrazole derivatives often exhibit varied bioactivity due to conformational rigidity. The dihydro-pyrazole moiety in these analogues may restrict rotation, affecting target binding .

Halogen-Substituted Analogues

a. 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
  • Core Structure : Pyrazol-3-one (oxidized pyrazole) vs. pyrrole.
  • Substituents : Chlorophenyl (electron-withdrawing) vs. bromophenyl (less polarizable).
  • Synthesis & Characterization : Synthesized via procedure A3; LC/MS data (m/z 301, 303, 305) highlights isotopic patterns from Br/Cl .
b. 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one
  • Key Feature : Trifluoromethyl group (strong electron-withdrawing effect) vs. bromophenyl.
  • Impact : The CF3 group enhances metabolic stability but may reduce solubility compared to bromophenyl .

Methylpiperazine vs. Pyrrolidine Side Chains

  • Methylpiperazine :
    • 6-membered ring with a methyl group; basic nitrogen enhances water solubility.
    • Commonly used in pharmaceuticals to improve blood-brain barrier penetration.
  • Pyrrolidine :
    • 5-membered ring; less basic, smaller size may reduce steric hindrance in binding pockets.
  • Example : The dioxalate salt’s methylpiperazine side chain likely offers better pharmacokinetics than pyrrolidine analogues .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Dioxalate) 4-Fluorophenyl Pyrrolidine Analogue Pyrazole Derivative (Example 5.17)
Molecular Weight (g/mol) ~532.3 ~360.4 ~301 (free base)
Solubility High (dioxalate salt) Moderate (free base) Low (lipophilic substituents)
LogP ~2.1 (estimated) ~3.0 ~3.5
Bioavailability Enhanced (ionized form) Limited (free base) Variable

Crystallographic and Structural Analysis

  • Software : SHELXL (used for refining crystal structures) and WinGX/ORTEP (for visualization) are critical in determining the target compound’s conformation .
  • Key Findings :
    • The dioxalate counterion forms hydrogen bonds with the methylpiperazine group, stabilizing the crystal lattice.
    • Bromophenyl substituents contribute to π-π stacking interactions in the solid state.

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